molecular formula C8H12N2S2 B13196201 2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine

2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine

Cat. No.: B13196201
M. Wt: 200.3 g/mol
InChI Key: JEEWRWKWJOIZNO-UHFFFAOYSA-N
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Description

2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 2-halo derivative with sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest, ultimately resulting in cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine is unique due to its specific combination of sulfur and nitrogen atoms within a fused ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

2-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)ethanamine

InChI

InChI=1S/C8H12N2S2/c9-3-1-8-10-6-2-4-11-5-7(6)12-8/h1-5,9H2

InChI Key

JEEWRWKWJOIZNO-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1N=C(S2)CCN

Origin of Product

United States

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